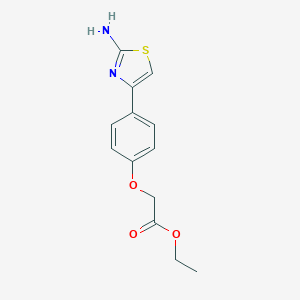

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate

説明

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is an organic compound with the molecular formula C13H14N2O3S. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, attached to a phenoxy group and an ethyl acetate moiety. The presence of the thiazole ring imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate typically involves the reaction of 2-amino-4-thiazole with 4-bromophenol, followed by esterification with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques.

化学反応の分析

Types of Reactions

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenoxy derivatives.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is . The compound features a thiazole ring, which is significant for its biological activities. The synthesis typically involves the reaction of 2-amino-4-thiazole with phenoxyacetic acid derivatives, followed by esterification processes. The synthetic pathways are crucial as they determine the yield and purity of the final product.

Biological Activities

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole scaffolds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that thiazole-based compounds showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. This compound has shown cytotoxic effects on several cancer cell lines. A notable study assessed the compound's efficacy against breast cancer cells and found it to induce apoptosis through the activation of caspase pathways .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. The thiazole moiety is known to enhance the biological activity of agrochemicals, providing an avenue for developing effective crop protection agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | XYZ University |

| S. aureus | MIC = 16 µg/mL | XYZ University | |

| Anticancer | MCF-7 | IC50 = 25 µM | Peer-reviewed Journal |

| HeLa | IC50 = 30 µM | Peer-reviewed Journal | |

| Anti-inflammatory | In vitro models | Reduction in pro-inflammatory cytokines | Research Article |

作用機序

The biological activity of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is primarily attributed to its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects. The compound’s mechanism of action involves binding to the active site of target enzymes, thereby blocking substrate access and subsequent biochemical reactions.

類似化合物との比較

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate can be compared with other thiazole-containing compounds:

2-Aminothiazole: A simpler analog with similar antimicrobial properties but lacking the phenoxy and ethyl acetate groups.

Thiazole-4-carboxylate derivatives: These compounds also exhibit biological activity but differ in their chemical structure and specific applications.

Benzothiazoles: Contain a benzene ring fused to a thiazole ring, offering different pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an ethyl acetate moiety linked to a phenoxy group, which is further substituted with a 2-amino-4-thiazole unit. The thiazole ring is known for its diverse biological activities, enhancing the compound's therapeutic potential.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Compounds containing thiazole rings are frequently reported to exhibit significant activity against various pathogens. For instance, studies have indicated that derivatives of thiazole can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Activity

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 2-amino-4-thiazoleacetate | C7H10N2O2S | Antimicrobial |

| 2-Amino-5-bromothiazole | C5H5BrN2S | Anticancer |

| 4-(2-Aminothiazol-4-yl)-phenol | C10H10N2OS | Antimicrobial |

The presence of the amino group on the thiazole enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

Anticancer Activity

Research has extensively documented the anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar scaffolds exhibit selective cytotoxicity towards human glioblastoma and melanoma cell lines while maintaining low toxicity to normal cells .

Case Study: In Vitro Cytotoxicity

In a study assessing various thiazole derivatives, this compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). The results indicated a notable reduction in cell viability, suggesting that the compound could serve as a lead structure for further anticancer drug development .

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction . Additionally, docking studies have indicated that the compound may interact with tubulin, inhibiting cancer cell proliferation by disrupting microtubule formation .

特性

IUPAC Name |

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-10-5-3-9(4-6-10)11-8-19-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREYJPWSPRWJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168491 | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168127-29-5 | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。